molecular formula C69H107BrO46S7 B13429892 Sugammadex Monobromo Impurity

Sugammadex Monobromo Impurity

Cat. No.: B13429892
M. Wt: 1976.9 g/mol
InChI Key: JSMUVDCEKMHWBG-NEMVPCEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sugammadex Monobromo Impurity involves the bromination of Sugammadex. This process typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure selective bromination at the desired position on the Sugammadex molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to minimize the formation of other impurities and ensure high yield and purity of the desired product . Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sugammadex Monobromo Impurity can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Sugammadex: The parent compound, used to reverse neuromuscular blockade.

    Sugammadex Monochloro Impurity: Contains a chlorine atom instead of bromine.

    Sugammadex Monohydroxy Impurity: Contains a hydroxyl group instead of a halogen.

Uniqueness

Sugammadex Monobromo Impurity is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for studying the effects of halogenation on cyclodextrin derivatives and their interactions with biological systems .

Properties

Molecular Formula

C69H107BrO46S7

Molecular Weight

1976.9 g/mol

IUPAC Name

3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-25-(bromomethyl)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1

InChI Key

JSMUVDCEKMHWBG-NEMVPCEKSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.